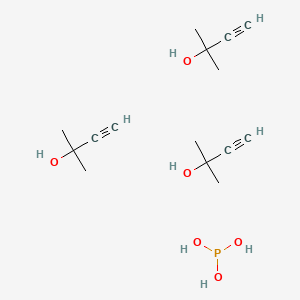![molecular formula C9H9Cl2NO2 B14390591 N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide CAS No. 89479-07-2](/img/structure/B14390591.png)
N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide is an organic compound characterized by the presence of dichloro and hydroxy functional groups attached to a phenyl ring, along with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution reactions may yield various substituted derivatives.
Scientific Research Applications
N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and dichloro groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through inhibition of enzymes or modulation of receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide include:
- 3,5-Dichloro-2-hydroxybenzaldehyde
- 3,5-Dichloro-2-hydroxybenzoic acid
- 3,5-Dichloro-2-hydroxybenzyl alcohol
Uniqueness
This compound is unique due to the presence of both dichloro and hydroxy functional groups on the phenyl ring, along with the acetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89479-07-2 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
N-[(3,5-dichloro-2-hydroxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(13)12-4-6-2-7(10)3-8(11)9(6)14/h2-3,14H,4H2,1H3,(H,12,13) |
InChI Key |
YEEBFALUOYIJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=C(C(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)
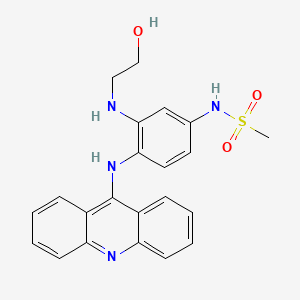
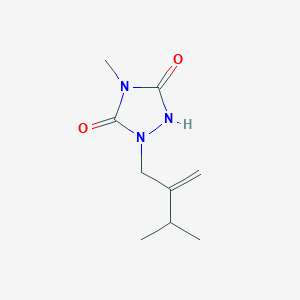
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)
![Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate](/img/structure/B14390533.png)
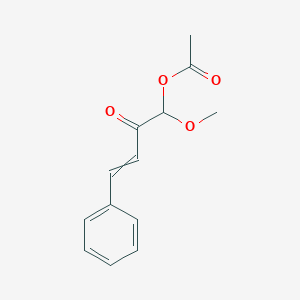
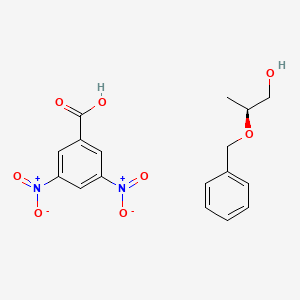
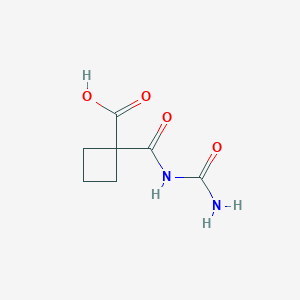
![2-[2-(3-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14390554.png)
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)
![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
